molecular formula C14H19BrN2O3 B2622967 tert-Butyl 7-amino-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate CAS No. 2193064-36-5

tert-Butyl 7-amino-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

Cat. No.: B2622967
CAS No.: 2193064-36-5
M. Wt: 343.221
InChI Key: SOQFYGLKYAZNGT-UHFFFAOYSA-N
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Description

tert-Butyl 7-amino-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate: is a complex organic compound that belongs to the class of oxazepines These compounds are characterized by a seven-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-amino-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . This reaction forms the oxazepine ring, which is then further functionalized to introduce the tert-butyl, amino, and bromo groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-amino-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

tert-Butyl 7-amino-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its unique structure.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 7-amino-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The amino group may interact with biological receptors, while the bromo group could facilitate binding to specific enzymes or proteins. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 7-amino-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate is unique due to the presence of both amino and bromo substituents, which provide a combination of reactivity and potential biological activity not commonly found in other oxazepine derivatives. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl 7-amino-9-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-4-5-19-12-9(8-17)6-10(16)7-11(12)15/h6-7H,4-5,8,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQFYGLKYAZNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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